molecular formula C24H22FNO3 B585909 Desfluoro Ezetimibe CAS No. 302781-98-2

Desfluoro Ezetimibe

Cat. No.: B585909
CAS No.: 302781-98-2
M. Wt: 391.442
InChI Key: YWZUFJFIXFJKBD-XPWALMASSA-N
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Description

An impurity of the cholesterol absorption inhibitor Ezetimibe.

Scientific Research Applications

Crystal Structure Analysis

  • Ezetimibe anhydrate's crystal structure was determined using laboratory powder diffraction data. This study provided insights into the compound's molecular packing and hydrogen-bond architecture, essential for understanding its physical and chemical properties (Brüning, Alig, & Schmidt, 2010).

Cholesterol Absorption Inhibition

  • Ezetimibe is known to potently and selectively inhibit intestinal absorption of cholesterol. This characteristic was demonstrated in preclinical models and has been found effective in reducing plasma cholesterol levels in various animal studies (van Heek, Compton, & Davis, 2001).

Impurity Identification and Characterization

  • During the synthetic process development of Ezetimibe, certain impurities were identified. The study of these impurities, such as desfluoro Ezetimibe, is crucial for ensuring the purity and quality of the final pharmaceutical product (Atici & Karlığa, 2015).

Metabolism and Pharmacokinetics

  • Research has been conducted to understand the metabolism and pharmacokinetics of Ezetimibe. For example, the identification of specific enzymes responsible for its glucuronidation helps in understanding its metabolic pathways in the human body (Ghosal et al., 2004).

Drug Synthesis and Biocatalysis

  • Studies on enzymatic synthesis and biotransformation highlight innovative methods to produce intermediates essential for Ezetimibe synthesis. These methods are significant for pharmaceutical manufacturing and drug development (Liu et al., 2017).

Other Research Applications

  • Ezetimibe's structural transformation through fungal biotransformation has been explored, showcasing the potential for developing novel drug derivatives and understanding drug metabolism (Pervaiz et al., 2014).
  • The drug's stability and analytical methods for its quantitative determination in pharmaceutical formulations have been a subject of research, critical for quality control in drug production (Walode, Kasture, & Wadodkar, 2012).

Biochemical Analysis

Biochemical Properties

Desfluoro Ezetimibe interacts with several enzymes and proteins. It is a desfluoro impurity of Ezetimibe, which is a potent cholesterol absorption inhibitor . Ezetimibe is a Niemann-Pick C1-like1 (NPC1L1) inhibitor . NPC1L1 is a critical protein involved in the absorption of dietary cholesterol in the intestine .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, Ezetimibe has been shown to have reverse cholesterol transport (RCT) promoting effects in mice, hamsters, and humans . It has also been reported to attenuate nonalcoholic fatty liver disease (NAFLD) or nonalcoholic steatohepatitis (NASH) in animal models and humans .

Molecular Mechanism

The major metabolic pathway for this compound consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver . This process is crucial for the drug’s mechanism of action.

Temporal Effects in Laboratory Settings

During the synthetic process development studies of Ezetimibe, this compound was detected in the final product at levels ranging from 0.05% to 0.15% . This suggests that the compound is stable over time in laboratory settings.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, Ezetimibe administration can attenuate postprandial hyperlipidemia by reducing the production of chylomicrons (CMs) from the small intestines and decreasing the absorption of free fatty acids (FFA) .

Metabolic Pathways

This compound is involved in several metabolic pathways. The major metabolic pathway for this compound consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver .

Properties

IUPAC Name

(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO3/c25-18-10-6-16(7-11-18)22(28)15-14-21-23(17-8-12-20(27)13-9-17)26(24(21)29)19-4-2-1-3-5-19/h1-13,21-23,27-28H,14-15H2/t21-,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZUFJFIXFJKBD-XPWALMASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C(C2=O)CCC(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00730350
Record name (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302781-98-2
Record name (3R,4S)-3-((3S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenyl-2-azetidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302781982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4S)-3-((3S)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL)-4-(4-HYDROXYPHENYL)-1-PHENYL-2-AZETIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMX6V14RUT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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